N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N-Propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a synthetic organic compound featuring a central ethanediamide backbone substituted with a propyl group and a complex thiophene-derived moiety. The molecule integrates two thiophene rings, one of which is sulfonylated, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
N-propyl-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S3/c1-2-7-16-14(18)15(19)17-10-12(11-5-3-8-22-11)24(20,21)13-6-4-9-23-13/h3-6,8-9,12H,2,7,10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEKFDWJKFMZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with ethanediamide under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .
Scientific Research Applications
N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism by which N-propyl-N’-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide exerts its effects involves interactions with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Based Anticancer Agents
Benzothiophene Acrylonitrile Derivatives (e.g., compounds 31–33 from ):
- Structural Features : These derivatives combine benzothiophene and acrylonitrile groups with methoxy-substituted phenyl rings.
- Activity : Demonstrated potent anticancer activity (GI₅₀ <10–100 nM) against 60 human cancer cell lines, overcoming P-glycoprotein-mediated resistance .
- Key Differences : Unlike the target compound, these lack sulfonyl groups and ethanediamide linkages, resulting in lower polarity and distinct binding modes.
Thioamide and Thiopeptide Derivatives
Ynamide-Mediated Thioamides (e.g., , Refs. 19–20):
- Synthesis : Utilize ynamides for efficient thioamide bond formation, enabling access to thiopeptides and primary thioamidides .
- Reactivity : Thioamides exhibit enhanced metabolic stability compared to amides but lack the sulfonyl group’s electron-withdrawing effects.
- Comparison : The target compound’s ethanediamide core may offer superior conformational rigidity, while its sulfonyl group could improve solubility and target affinity.
Sulfonylated Thiophene Derivatives
N-Substituted Thiophene Sulfonamides (e.g., , compounds d–f):
- Examples : Compounds such as (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]tetrahydronaphthalen-2-amine feature dual thiophene moieties but lack sulfonyl groups .
- Pharmacological Profile : These analogs are often explored as central nervous system (CNS) agents due to their lipophilicity. The target compound’s sulfonyl group may reduce blood-brain barrier penetration but enhance electrostatic interactions with charged targets.
Electronic and Computational Analysis
Density Functional Theory (DFT) Insights :
- The sulfonyl group in the target compound introduces strong electron-withdrawing effects, polarizing the ethanediamide backbone. This contrasts with thioamides, where sulfur’s lower electronegativity results in weaker polarization .
- Comparative DFT studies (e.g., B3LYP/6-31G*) could predict the molecule’s reactivity, with exact exchange functionals providing accurate thermochemical data for analogs .
Biological Activity
N-propyl-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by thiophene rings and a sulfonamide group. The molecular formula can be represented as follows:
- Molecular Formula: C₁₃H₁₅N₂O₂S₃
- Molecular Weight: 307.4 g/mol
Mechanisms of Biological Activity
Research indicates that compounds with thiophene moieties often exhibit diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The proposed mechanisms include:
- TRPA1 Channel Modulation: Similar compounds have been shown to activate the TRPA1 ion channel, which plays a crucial role in pain sensation and inflammation. This activation may result from the compound's ability to interact with thiol groups in cysteine residues within the channel .
- Antioxidant Activity: Thiophene derivatives are known to scavenge free radicals, reducing oxidative stress in biological systems. This property is significant for potential therapeutic applications in diseases linked to oxidative damage.
- Inhibition of Enzymatic Activity: Some studies suggest that thiophene-based compounds can inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| TRPA1 Activation | Induces pain and inflammation | |
| Antioxidant Activity | Reduces oxidative stress | |
| Enzyme Inhibition | Decreases inflammatory markers |
Case Studies
-
Case Study on Pain Modulation:
A study explored the effects of a thiophene derivative on pain modulation in animal models. The compound was administered to mice, resulting in significant activation of the TRPA1 channel, leading to increased pain sensitivity. This suggests that targeting TRPA1 could be a viable strategy for developing analgesics based on thiophene structures. -
Antioxidant Efficacy:
Another investigation assessed the antioxidant properties of thiophene derivatives in vitro. Results indicated that these compounds effectively scavenged reactive oxygen species (ROS), demonstrating potential for therapeutic use in conditions characterized by oxidative stress. -
Inflammation Reduction:
A clinical trial evaluated the anti-inflammatory effects of a related compound in patients with chronic inflammatory conditions. The results showed a marked decrease in inflammatory markers following treatment, supporting the hypothesis that thiophene-based compounds can modulate inflammatory responses effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
